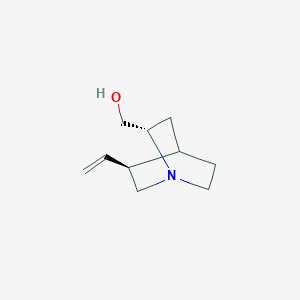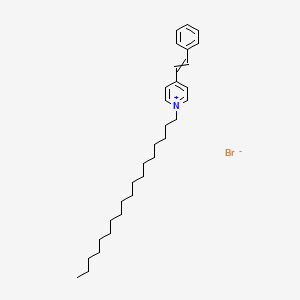![molecular formula C18H14 B8058280 2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
2-Methyl-4H-cyclopenta[l]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4H-cyclopenta[l]phenanthrene is an organic compound with the molecular formula C18H14 It is a derivative of cyclopenta[l]phenanthrene, characterized by the presence of a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-cyclopenta[l]phenanthrene typically involves a multi-step process starting from pyrene. One reported method includes the following steps :
Ring Contraction: Pyrene-4,5-dione undergoes a ring contraction to form oxo-4H-cyclopenta[l]phenanthrene.
Reduction: The oxo-4H-cyclopenta[l]phenanthrene is then reduced to 4H-cyclopenta[l]phenanthrene.
Methylation: Finally, the 4H-cyclopenta[l]phenanthrene is methylated at the second position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4H-cyclopenta[l]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4H-cyclopenta[l]phenanthrene has several scientific research applications, including:
Organic Electronics: It is used in the development of photoactive materials for organic light-emitting diodes (OLEDs) and photovoltaic devices.
Polymer Science: This compound is a building block for conjugated polymers, which are used in polymer light-emitting diodes (PLEDs) and other optoelectronic devices.
Material Science: Its unique structural properties make it valuable in the synthesis of novel materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4H-cyclopenta[l]phenanthrene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. In OLEDs and PLEDs, it acts as a photoactive component, facilitating the emission of light through electronic transitions. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of excimers, which contribute to its luminescent properties .
Comparación Con Compuestos Similares
Similar Compounds
4H-Cyclopenta[l]phenanthrene: The parent compound without the methyl group.
2-Methylphenanthrene: A similar compound with a methyl group on the phenanthrene structure.
2-Methyl-4H-cyclopenta[def]phenanthrene: Another derivative with a different ring fusion pattern.
Uniqueness
2-Methyl-4H-cyclopenta[l]phenanthrene is unique due to its specific methyl substitution, which alters its electronic properties and makes it particularly suitable for applications in organic electronics and polymer science. Its ability to form stable conjugated systems and participate in efficient electronic transitions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-methyl-11H-cyclopenta[l]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-8,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFMYAKTDSVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3CC=CC=C3C4=CC=CC=C4C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B8058214.png)


![2-[6-[[2-[5-[5-[6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B8058239.png)






![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)

